molecular formula C11H24O4P2 B2490331 Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate CAS No. 2567502-61-6

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate

Cat. No. B2490331
CAS RN: 2567502-61-6
M. Wt: 282.257
InChI Key: LFZBNMWVKHUEQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate involves complex organic synthesis techniques, including the use of phosphorus reagents and protective group strategies. While specific synthesis routes for this compound were not directly found, related research includes the synthesis of phosphine and phosphonate derivatives, showcasing methodologies that could be adapted for the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate. For instance, sterically hindered phosphorus compounds have been synthesized through nucleophilic substitution reactions, a method that could potentially be applied to the synthesis of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of tert-butyl 3,3-bis(dimethylphosphoryl)propanoate, like other phosphorus-containing compounds, is expected to feature unique bonding environments around the phosphorus atoms, influencing its reactivity and physical properties. X-ray crystallography and NMR spectroscopy are typical analytical techniques used to elucidate such structures, revealing details about bond lengths, angles, and the spatial arrangement of atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

Catalytic Alkylation

A study by Qian, Dawe, and Kozak (2011) discusses the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes, showcasing the utility of specific organometallic complexes in facilitating C-C cross-coupling reactions. These findings underscore the potential for utilizing tert-butyl and related compounds in catalysis to achieve high yields of cross-coupled products under mild conditions (Qian, Dawe, & Kozak, 2011).

Asymmetric Hydrogenation

Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) have prepared rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their effectiveness in rhodium-catalyzed asymmetric hydrogenation. This research is significant for the development of chiral pharmaceutical ingredients, indicating the role of tert-butyl-based compounds in enhancing the selectivity and efficiency of catalytic processes (Imamoto et al., 2012).

Antioxidant Studies

Lucarini, Pedulli, Valgimigli, Amorati, and Minisci (2001) conducted thermochemical and kinetic studies on bisphenol antioxidants, highlighting the antioxidant and polymerization inhibitory properties of compounds with tert-butyl groups. This research contributes to our understanding of the antioxidative mechanisms of tert-butyl-substituted compounds and their potential applications in material science (Lucarini et al., 2001).

Polymerization Catalysis

Sharma, Yameen, Tumanskii, Filimon, Tamm, and Eisen (2012) explored bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes as effective catalysts for the monodisperse polymerization of propylene. Their work provides insights into the mechanism of propylene polymerization, demonstrating the utility of tert-butyl-based ligands in creating highly active and selective catalytic systems for polymer production (Sharma et al., 2012).

properties

IUPAC Name

tert-butyl 3,3-bis(dimethylphosphoryl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4P2/c1-11(2,3)15-9(12)8-10(16(4,5)13)17(6,7)14/h10H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZBNMWVKHUEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(P(=O)(C)C)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-bis(dimethylphosphoryl)propanoate

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